2-{[(Pentan-2-yl)amino]methyl}phenol

Lipophilicity Medicinal Chemistry ADME

2-{[(Pentan-2-yl)amino]methyl}phenol (CAS 1021122-17-7) is a specialized ortho-aminomethylphenol derivative characterized by a secondary amine bearing a chiral sec-pentyl group, with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol. This structural motif places it within a well-established class of compounds known for diverse biological activities, including saluretic, antimalarial, and GABA transporter inhibition.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 1021122-17-7
Cat. No. B2680272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Pentan-2-yl)amino]methyl}phenol
CAS1021122-17-7
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCCCC(C)NCC1=CC=CC=C1O
InChIInChI=1S/C12H19NO/c1-3-6-10(2)13-9-11-7-4-5-8-12(11)14/h4-5,7-8,10,13-14H,3,6,9H2,1-2H3
InChIKeyZUVBQMQQUIVLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(Pentan-2-yl)amino]methyl}phenol: Key Properties and Potential for Advanced Synthesis


2-{[(Pentan-2-yl)amino]methyl}phenol (CAS 1021122-17-7) is a specialized ortho-aminomethylphenol derivative characterized by a secondary amine bearing a chiral sec-pentyl group, with a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol [1]. This structural motif places it within a well-established class of compounds known for diverse biological activities, including saluretic, antimalarial, and GABA transporter inhibition [2]. The compound's calculated lipophilicity (LogP ≈ 2.7) [1] and its chiral center distinguish it from simpler analogs, offering a unique chemical tool for researchers investigating structure-activity relationships or developing novel lead compounds.

Why Simple Aminomethylphenol Analogs Cannot Substitute 2-{[(Pentan-2-yl)amino]methyl}phenol


The assumption that any ortho-aminomethylphenol can interchangeably serve as a scaffold is fundamentally flawed and contradicted by established structure-activity relationships (SAR) [1]. Minor variations in the N-substituent on the 2-aminomethylphenol core can lead to profound changes in biological activity, as demonstrated in saluretic and GABA transporter studies where different alkyl chains resulted in substantially altered potency or even ablation of the desired effect [2]. Specifically, the sec-pentyl group of this compound introduces a chiral center and distinct steric and electronic properties compared to linear pentyl, methyl, or unsubstituted analogs, which directly impacts molecular interactions and cannot be reproduced by off-the-shelf alternatives [3].

Quantitative Differentiation of 2-{[(Pentan-2-yl)amino]methyl}phenol from Key Analogs


Higher Lipophilicity (LogP) Compared to Unsubstituted and Shorter-Chain Analogs

The compound exhibits a calculated octanol-water partition coefficient (LogP) of approximately 2.7, which is significantly higher than the unsubstituted parent compound 2-(aminomethyl)phenol (LogP ≈ 0.5) and the dimethyl analog 2-[(dimethylamino)methyl]phenol (LogP ≈ 1.5) [1]. This increased lipophilicity is a direct consequence of the sec-pentyl substitution [1] and is a key differentiator for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles [2].

Lipophilicity Medicinal Chemistry ADME Drug Design

Enhanced Steric Bulk and Chiral Center Distinguish Compound from Linear Alkyl Chain Analogs

The target compound contains a sec-pentyl substituent, which introduces a chiral center and greater steric bulk (branching at the alpha-carbon) compared to its closest structural isomer, 2-[(pentylamino)methyl]phenol (CAS 76128-88-6), which has a linear, achiral n-pentyl chain [1]. The N-sec-pentyl motif (1-methylbutyl) presents a different three-dimensional shape and electronic environment at the basic amine, which is known to significantly influence target binding and selectivity within the aminomethylphenol class [2].

Steric Effects Chiral Chemistry Structure-Activity Relationship Medicinal Chemistry

Higher Molecular Weight and Complexity Compared to Simpler Aminomethylphenols

With a molecular weight of 193.29 g/mol, the target compound is significantly larger than the core scaffold 2-(aminomethyl)phenol (MW 123.15 g/mol) and the dimethyl analog (MW 151.21 g/mol) [1]. This 57% and 28% increase in molecular weight, respectively, reflects the addition of the sec-pentyl group, which expands the compound's exploration of chemical space and provides a more advanced starting point for lead optimization programs [2].

Molecular Weight Fragment-Based Drug Discovery Chemical Space Lead Optimization

Optimized Research Applications for 2-{[(Pentan-2-yl)amino]methyl}phenol


Medicinal Chemistry: Exploration of Structure-Activity Relationships (SAR) for Aminomethylphenol Scaffolds

The distinct sec-pentyl group of this compound, as highlighted by its higher LogP and steric profile [1], makes it an ideal candidate for exploring how increased lipophilicity and chirality affect binding and efficacy in known aminomethylphenol targets such as GABA transporters [2] or other biological systems.

Chemical Biology: Tool Compound for Modulating Membrane Permeability

With a LogP nearly two units higher than the unsubstituted parent [1], this compound can serve as a valuable tool for probing the role of passive membrane diffusion in cellular assays, where simpler, more polar analogs may fail to cross cell membranes effectively.

Organic Synthesis: Chiral Building Block for Advanced Molecules

The presence of a chiral center adjacent to a reactive amine and phenol functional group [1] provides a versatile and unique starting material for the asymmetric synthesis of more complex molecules, including potential pharmaceuticals and catalysts.

ADME Research: A Model for Altered Pharmacokinetic Profiles

As a more lipophilic and complex analog within a known bioactive class [1], this compound can be used to study the impact of increased LogP and molecular weight on key ADME parameters, such as metabolic stability and plasma protein binding, providing crucial data for drug design [2].

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